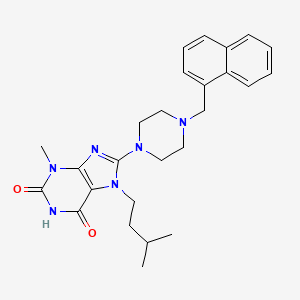

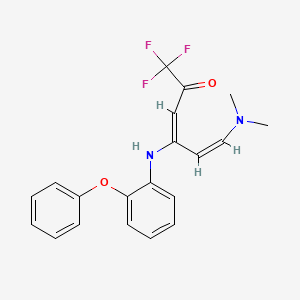

![molecular formula C14H14O5 B2887662 [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 428839-65-0](/img/structure/B2887662.png)

[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, is a chemical compound with the molecular weight of 262.26 . It has been used in the synthesis of water-soluble photoactive cellulose derivatives .

Synthesis Analysis

The compound can be synthesized by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Another method involves reacting 4-methylcoumarin with acetic anhydride .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using NMR and IR spectroscopy . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound can undergo light-triggered photodimerization when it is in the dissolved state . This photochemistry can be used to control the properties of new polysaccharide derivatives .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 268–270°C . Its solubility and other physical properties are not explicitly mentioned in the available literature.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Antimicrobial Activities of Coumarin Derivatives : A study conducted by Medimagh-Saidana et al. (2015) focused on synthesizing new coumarin derivatives, including structures similar to the query compound, and evaluating their antimicrobial activities. The synthesized compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Medimagh-Saidana et al., 2015).

Synthesis Techniques

- Efficient Synthesis Methods : Research by Reddy and Krupadanam (2010) and Boominathan et al. (2011) introduced efficient one-pot synthesis methods for creating various coumarin derivatives. These studies highlight the versatility and efficiency of synthesizing coumarin-based compounds, potentially including variations of the queried chemical (Reddy & Krupadanam, 2010); (Boominathan et al., 2011).

Chemical Characterization and Applications

Novel Chromene Compounds : Luo et al. (2015) identified a new chromene compound with potential cytotoxicity against various cell lines, underlining the broad applicability of chromene derivatives in biomedical research, including the potential for anticancer activities (Luo et al., 2015).

Antioxidative and Anti-inflammatory Properties : Makkar and Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from red seaweed with significant antioxidative and anti-inflammatory properties. This research suggests the potential of coumarin derivatives in developing anti-inflammatory and antioxidant therapeutics (Makkar & Chakraborty, 2018).

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that the compound has photoactive properties , which suggests that it may interact with its targets in a light-dependent manner.

Biochemical Pathways

The compound’s photoactive nature implies that it may influence pathways related to light response or photosensitivity.

Result of Action

Given its photoactive properties , it’s plausible that the compound could induce changes in cellular processes in response to light.

Propriétés

IUPAC Name |

2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-9-6-13(17)19-14-8(2)11(5-4-10(9)14)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQDNFUBIZJIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)

![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)

![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)

![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)

![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2887597.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)